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Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for the compound 5-
Amino-2-methyl-2-pentanol. Extensive searches of scientific databases and literature have

revealed a notable absence of publicly available experimental spectroscopic data for this

specific molecule. This guide, therefore, serves a dual purpose: to transparently report on the

current availability of data and to provide a robust framework of generalized experimental

protocols and expected spectroscopic characteristics for researchers working with this or

structurally similar amino alcohols.

Compound Information: 5-Amino-2-methyl-2-
pentanol
While experimental spectra are not available, fundamental chemical information has been

compiled from public databases.[1]
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Property Value Source

IUPAC Name 5-amino-2-methylpentan-2-ol PubChem[1]

CAS Number 108262-66-4 PubChem[1]

Molecular Formula C₆H₁₅NO PubChem[1]

Molecular Weight 117.19 g/mol PubChem[1]

Exact Mass 117.115364102 Da PubChem[1]

SMILES CC(C)(CCCN)O PubChem[1]

InChI

InChI=1S/C6H15NO/c1-

6(2,8)4-3-5-7/h8H,3-5,7H2,1-

2H3

PubChem[1]

InChIKey
HQRGNSMVEPYXHU-

UHFFFAOYSA-N
PubChem[1]

Spectroscopic Data Summary
As of the date of this guide, no experimental NMR, IR, or Mass Spectrometry data for 5-
Amino-2-methyl-2-pentanol has been found in the public domain. The following sections,

therefore, describe the expected characteristic signals based on the known functional groups of

the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is available from some databases, though it should be used with the

understanding that it is computationally generated and not experimentally verified.

Expected ¹H-NMR Signals:

-OH and -NH₂ protons: Broad singlets, chemical shift can vary depending on solvent and

concentration. The amine protons would likely appear in the 1-5 ppm range, and the alcohol

proton in the 1-5 ppm range as well.

-CH₂- (next to NH₂): A triplet, expected around 2.6-2.8 ppm.
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-CH₂- (aliphatic chain): Multiplets, expected in the 1.2-1.7 ppm range.

-CH₂- (next to quaternary carbon): A triplet, expected around 1.4-1.6 ppm.

-C(CH₃)₂: A singlet, integrating to 6 protons, expected around 1.1-1.3 ppm.

Expected ¹³C-NMR Signals:

Quaternary Carbon (-C(CH₃)₂OH): Expected in the 65-75 ppm range.

Carbon next to NH₂ (-CH₂NH₂): Expected around 40-50 ppm.

Aliphatic Carbons (-CH₂-): Expected in the 20-40 ppm range.

Methyl Carbons (-C(CH₃)₂): Expected around 25-30 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Amino-2-methyl-2-pentanol is expected to be dominated by absorptions

from its hydroxyl and primary amine groups.

Functional Group
Expected Absorption
(cm⁻¹)

Intensity/Appearance

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad[2][3][4][5]

N-H Stretch (Primary Amine) 3300 - 3500
Medium, Two peaks

(symmetric and asymmetric)[2]

C-H Stretch (Alkane) 2850 - 2960 Strong[2]

N-H Bend (Primary Amine) 1550 - 1650 Medium

C-O Stretch (Tertiary Alcohol) 1150 - 1250 Strong

Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization

(ESI), the molecular ion [M+H]⁺ would be expected.
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Ion Expected m/z Notes

[M+H]⁺ ~118.12 Protonated molecular ion.

[M-H₂O]⁺ ~100.11

Loss of water from the

molecular ion is a common

fragmentation pathway for

alcohols.[6][7]

Alpha-cleavage fragments Varies

Fragmentation via cleavage of

the C-C bond adjacent to the

nitrogen or oxygen is

expected. For amines, this

often results in a resonance-

stabilized nitrogen-containing

cation.[6][8] For tertiary

alcohols, cleavage of an

adjacent C-C bond can lead to

a stable oxonium ion.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring spectroscopic data for

small, polar organic molecules like 5-Amino-2-methyl-2-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

The choice of solvent should be based on the sample's solubility and the need to avoid

exchange of labile protons (-OH, -NH₂) with the solvent if their observation is desired.

Transfer the solution to a clean, dry 5 mm NMR tube.
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If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining

sharp, well-resolved peaks. This is often an automated process on modern spectrometers.

Data Acquisition:

¹H NMR:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-

12 ppm).

The acquisition time is usually set to 2-4 seconds.

A relaxation delay of 1-5 seconds is common, but for quantitative measurements, a

longer delay (5 times the longest T₁ relaxation time) is necessary.[9]

The number of scans can range from 8 to 128, depending on the sample concentration.

¹³C NMR:

Set the spectral width to encompass the typical range for carbon chemical shifts (e.g.,

0-220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon.

A longer acquisition time and a larger number of scans (from several hundred to several

thousand) are generally required due to the low natural abundance of ¹³C and its

smaller gyromagnetic ratio.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance - Fourier Transform
Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for obtaining an IR spectrum of a liquid or solid sample with

minimal preparation.

Sample Preparation:

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] This can be

done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or

ethanol, followed by a dry wipe.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂,

H₂O).

Instrument Setup:

Place the ATR accessory into the sample compartment of the FTIR spectrometer.

Select the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

Data Acquisition:

For a liquid sample, place a small drop (sufficient to cover the crystal surface) directly onto

the ATR crystal.[11]

For a solid sample, place a small amount of the powder or solid on the crystal and apply

pressure using the built-in press to ensure good contact between the sample and the
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crystal.[11]

Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

After analysis, clean the ATR crystal thoroughly.

Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like amino alcohols, often

coupled with a liquid chromatograph (LC-MS).[12][13]

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with

ESI, such as a mixture of water and a volatile organic solvent like methanol or acetonitrile.

[13]

To promote protonation for positive ion mode analysis, a small amount of a volatile acid

(e.g., 0.1% formic acid or acetic acid) is usually added to the solution.[14]

Instrument Setup:

The mass spectrometer is typically coupled to an HPLC system for sample introduction, or

the sample can be directly infused using a syringe pump.

Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing

gas flow rate, and drying gas temperature, to achieve a stable spray and efficient

desolvation.[15]
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Calibrate the mass analyzer using a known standard.

Data Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the

molecular ion and any major fragments.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This

involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID),

and analyzing the resulting fragment ions.

Data Processing:

Analyze the resulting mass spectrum to identify the m/z values of the ions.

The molecular weight of the compound can be determined from the m/z of the molecular

ion (e.g., [M+H]⁺).

The fragmentation pattern observed in the MS or MS/MS spectrum can provide valuable

information about the compound's structure.

Workflow for Spectroscopic Analysis of a Novel
Compound
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized compound, such as 5-Amino-2-methyl-2-pentanol, using the spectroscopic

techniques discussed.
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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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